molecular formula C18H18N4O3S B2533856 (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203440-68-9

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2533856
M. Wt: 370.43
InChI Key: NIULOTXPPXQRBW-VHEBQXMUSA-N
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Description

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

  • Application : A study by Palkar et al. (2017) demonstrated the synthesis of novel analogs with a core structure similar to our compound of interest. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Antimicrobial and Anti-proliferative Activities

  • Application : Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, showing significant antimicrobial and antiproliferative activities. This indicates the potential use of similar compounds in targeting microbial infections and cancer cells (Mansour et al., 2020).

Anticancer Activity

  • Application : In the study by Farag et al. (2011), compounds with a similar structure were synthesized and assessed for their potential as anticancer agents. This research highlights the utility of such compounds in cancer research and therapy (Farag et al., 2011).

Antimicrobial Evaluation and Docking Studies

  • Application : Talupur et al. (2021) conducted a study synthesizing compounds with a similar molecular structure, which were then evaluated for antimicrobial properties. This implies the compound's relevance in developing new antimicrobial agents (Talupur et al., 2021).

Synthesis and Structural Analysis

  • Application : Prabhuswamy et al. (2016) synthesized a compound with a structure similar to the compound and performed a detailed crystal and molecular structure analysis. Such studies are crucial for understanding the properties and potential applications of these compounds (Prabhuswamy et al., 2016).

Synthesis of Heterocycles

  • Application : Darweesh et al. (2016) reported the synthesis of heterocycles based on benzothiazole and benzimidazole, indicating the versatility of compounds like ours in creating diverse chemical structures for various applications (Darweesh et al., 2016).

Fluorescent Chemosensor for Metal Ions

  • Application : Khan (2020) synthesized a pyrazoline derivative that acts as a fluorescent chemosensor for detecting Fe3+ metal ions. This suggests the potential of similar compounds in analytical chemistry and environmental monitoring (Khan, 2020).

Biochemical Impacts and Insecticidal Agents

  • Application : Soliman et al. (2020) explored the synthesis of thiazole derivatives for their insecticidal properties. This implies potential applications in agriculture and pest control (Soliman et al., 2020).

properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-6-9-22-15-12(24-4)7-8-13(25-5)16(15)26-18(22)19-17(23)14-11(2)10-21(3)20-14/h1,7-8,10H,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIULOTXPPXQRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide

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